(E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
The compound (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole belongs to the triazolo-thiadiazole family, a class of heterocyclic systems known for their broad pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties . The core structure combines a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, which serves as a scaffold for diverse substituents. In this compound:
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-12(2)15-7-4-14(5-8-15)6-9-17-22-23-18(20-21-19(23)25-17)16-10-11-24-13(16)3/h4-12H,1-3H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYKMVKRTFEPOG-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be described as follows:
- Molecular Formula : C18H20N4OS
- Molecular Weight : 348.44 g/mol
This compound features a triazole ring fused with a thiadiazole structure, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazole and thiadiazole derivatives. Specifically, compounds similar to (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown significant activity against a range of bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| C. albicans | 20 | 8 |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of similar compounds have been investigated in various models. For instance, studies have demonstrated that triazole-thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In Vivo Model
In an animal model of inflammation induced by carrageenan:
- Control Group : Significant swelling observed.
- Compound Treatment Group : Reduced swelling by approximately 50% compared to the control group.
This suggests that (E)-6-(4-isopropylstyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may possess anti-inflammatory properties.
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of key signaling pathways involved in cancer cell proliferation. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Comparison with Similar Compounds
Structural and Functional Variations
The pharmacological and physicochemical properties of triazolo-thiadiazoles are highly dependent on substituents at positions 3 and 4. Below is a comparative analysis:
Pharmacological Insights
- Antimicrobial Activity : Compounds like 18d and demonstrate broad-spectrum antimicrobial effects, attributed to electron-withdrawing (e.g., nitro) or lipophilic (e.g., isobutyl) substituents that disrupt microbial membranes or enzyme function .
- Antifungal Potential: 11c and highlight the role of methoxy and heteroaromatic groups (e.g., indolyl, pyrazolyl) in targeting fungal lanosterol 14-α-demethylase, a key enzyme in ergosterol biosynthesis .
- Structural Planarity: The planar triazolo-thiadiazole core (as in ) enables π-π stacking with biological targets, while non-planar substituents (e.g., styryl in the target compound) may alter binding modes .
Physicochemical Properties
- Electronic Effects : The 2-methylfuran-3-yl group (electron-donating) contrasts with 5-nitro-2-furanyl (18d, electron-withdrawing), which may influence redox interactions or receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
